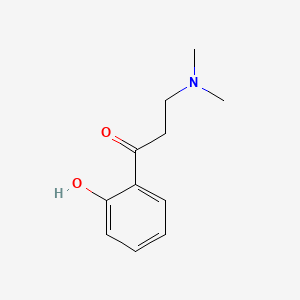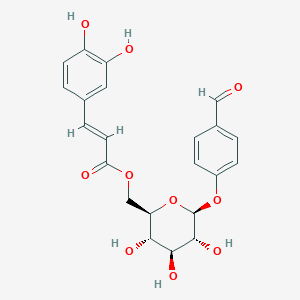
(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol is a chemical compound with a complex structure that includes an ethoxy group, a hydroxymethyl group, and multiple hydroxyl groups attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols.
Scientific Research Applications
(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. The pathways involved can include metabolic processes, signal transduction, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-5-(®-1-hydroxypropyl)tetrahydrofuran-3,4-diol
- (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
Uniqueness
Compared to similar compounds, (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol stands out due to its specific stereochemistry and the presence of the ethoxy group
Properties
Molecular Formula |
C7H14O5 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2R,3R,4R)-2-ethoxy-4-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H14O5/c1-2-11-6-5(9)7(10,3-8)4-12-6/h5-6,8-10H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
InChI Key |
UOTMTRGMDABHDQ-RRKCRQDMSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@](CO1)(CO)O)O |
Canonical SMILES |
CCOC1C(C(CO1)(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


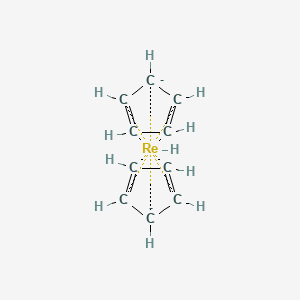
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
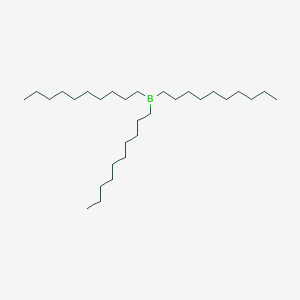
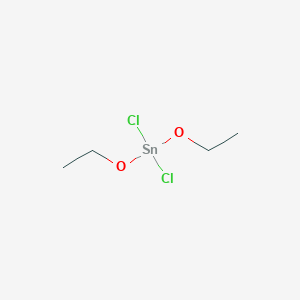
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
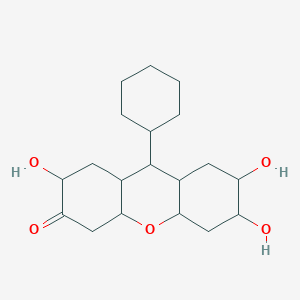
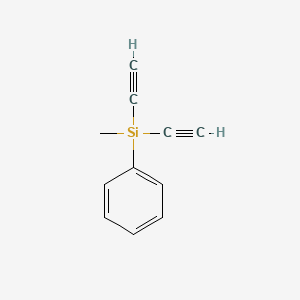

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
